molecular formula C11H15N3 B12970312 1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]

1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]

Cat. No.: B12970312
M. Wt: 189.26 g/mol
InChI Key: NFVAKEXCZAVGKW-UHFFFAOYSA-N
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Description

1’,2’-Dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine] is a complex organic compound characterized by a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of piperidine derivatives with pyrrolo[2,3-b]pyridine intermediates can be catalyzed by various reagents to form the desired spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and stringent purification processes to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions: 1’,2’-Dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

1’,2’-Dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets and exerting its biological effects.

Comparison with Similar Compounds

  • 1-Benzyl-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine]
  • 1’-Biphenyl-4-yl-1-[(3-methylpyridin-2-yl)methyl]-2’-oxo-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine]

Uniqueness: 1’,2’-Dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound in drug discovery and other scientific research fields.

Properties

IUPAC Name

spiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-9-10(13-5-1)14-8-11(9)3-6-12-7-4-11/h1-2,5,12H,3-4,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVAKEXCZAVGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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